1-(5-Phenyl-1,3-thiazol-2-yl)azepan-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-phenyl-1,3-thiazol-2-yl)azepan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-13-7-4-9-17(10-8-13)15-16-11-14(19-15)12-5-2-1-3-6-12/h1-3,5-6,11,13,18H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOLJMVZEVQBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C2=NC=C(S2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Azepane Ring Modification:the Azepan 4 Ol Moiety Provides a Vector into Solvent Exposed Regions of a Binding Site and Can Be Modified to Enhance Selectivity or Improve Properties. the Hydroxyl Group is a Key Interaction Point, Likely Forming Hydrogen Bonds. Its Stereochemistry R Vs. S Can Be Critical for Activity. Modifications Could Include Changing Its Position on the Ring or Replacing It with Other Hydrogen Bonding Groups Like an Amine or a Small Amide. Additionally, Constraining the Flexible Azepane Ring into a More Rigid Bicyclic System Can Lock the Molecule into Its Bioactive Conformation, Potentially Leading to a Significant Increase in Potency and Selectivity, a Common Strategy in Medicinal Chemistry.
Table 2: Example SAR of Azepane Moiety Analogs
| Compound ID | Azepane Modification | Potency (IC₅₀, nM) | Selectivity vs. Target X |
| B-1 | (±)-azepan-4-ol | 50 | 20-fold |
| B-2 | (R)-azepan-4-ol | 25 | 50-fold |
| B-3 | (S)-azepan-4-ol | 400 | 5-fold |
| B-4 | azepan-4-one | 150 | 15-fold |
| B-5 | N-methyl-azepan-4-ol | 500 | 3-fold |
By systematically applying these optimization strategies and continuously monitoring ligand efficiency metrics, analogs of 1-(5-phenyl-1,3-thiazol-2-yl)azepan-4-ol can be rationally designed to achieve higher potency and selectivity for their intended biological target.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 5 Phenyl 1,3 Thiazol 2 Yl Azepan 4 Ol Analogs
Identification of Key Pharmacophoric Elements for Biological Activity
The fundamental structure of 1-(5-phenyl-1,3-thiazol-2-yl)azepan-4-ol comprises several key pharmacophoric elements essential for its biological activity. The core structure can be deconstructed into three main components: the 5-phenyl-1,3-thiazole moiety, the azepane-4-ol scaffold, and the linker connecting them.
The thiazole (B1198619) ring is a versatile heterocyclic motif frequently found in a wide array of biologically active compounds and FDA-approved drugs, valued for its ability to engage in various biological interactions. researchgate.netnih.gov Its presence is often central to the molecule's mechanism of action. The 5-phenyl substituent on the thiazole ring is crucial, with studies on analogous structures indicating that this bi-aryl conformation can be necessary for activity. nih.gov
Influence of Substitutions on the 5-Phenyl-1,3-thiazole Moiety
Modifications to the 5-phenyl-1,3-thiazole portion of the molecule have been shown to significantly alter biological activity in related analog series. Both the phenyl ring and the thiazole ring itself offer opportunities for synthetic modification to optimize potency and selectivity.
Systematic Modifications of the Phenyl Ring and their Effect on Activity
The phenyl ring attached to the thiazole core is a primary site for modification to tune the electronic and steric properties of the molecule. Structure-activity relationship (SAR) studies on related 5-aryl-thiazole derivatives have demonstrated that the nature and position of substituents on this ring are critical determinants of efficacy.
For instance, in a series of 5-aryl-1,3,4-thiadiazole analogs bearing an arylamino thiazole scaffold, substitutions on the phenyl ring significantly modulated antiproliferative activity against the MCF-7 cancer cell line. bohrium.com The unsubstituted phenyl derivative showed moderate activity, while the introduction of para-substituents—including hydrophobic electron-donating groups like methyl and ethyl, as well as hydrophilic electron-donating hydroxyl groups—led to a two- to four-fold enhancement in activity. bohrium.com Conversely, substitution with an electron-withdrawing bromine atom on the same scaffold resulted in cytotoxicity comparable to the unsubstituted version. bohrium.com
In other thiazole-based compounds, the presence of specific substituents on the phenyl ring was found to be essential. For example, a methoxy (B1213986) group on the phenyl ring attached to the second position of a thiazole ring was associated with high activity in certain anticancer assays. researchgate.net Similarly, the presence of hydroxy and nitro groups on the phenyl ring was highlighted as a key feature for the high activity of other thiazole-based chalcones. researchgate.net
Table 1: Effect of Phenyl Ring Substitutions on the Activity of Analogous Thiazole Derivatives
| Parent Scaffold | Substituent (R') on Phenyl Ring | Effect on Activity (MCF-7 Cell Line) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with arylamino thiazole | H (unsubstituted) | Moderate activity (IC₅₀ = 24.79 µg/mL) | bohrium.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with arylamino thiazole | p-CH₃ (methyl) | 2- to 4-fold improvement | bohrium.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with arylamino thiazole | p-C₂H₅ (ethyl) | 2- to 4-fold improvement | bohrium.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with arylamino thiazole | p-OH (hydroxyl) | 2- to 4-fold improvement | bohrium.com |
| 2-benzylidenehydrazineyl-thiazole | p-Cl (chloro) | Baseline activity | researchgate.net |
| 2-benzylidenehydrazineyl-thiazole | p-Br (bromo) | Similar activity to chloro | researchgate.net |
| 2-benzylidenehydrazineyl-thiazole | o-OH (hydroxyl) | Significantly improved cytotoxic activity | researchgate.net |
Exploration of Thiazole Ring Substituents and their Contribution to Efficacy
The thiazole ring itself can be a point of modification, although it is often considered a core structural element. In some analog series, replacing the N,N-dimethyl group with a simple methyl group on the thiazole ring, in combination with phenyl ring substitutions, was found to be crucial for antitumor activity. researchgate.net The position of substituents on the thiazole ring is also a key factor. SAR studies on a series of benzamidothiazoles revealed that a 2,5-dimethylphenyl substituent at the 4-position of the thiazole ring was a feature of the most potent compound identified. nih.gov
Furthermore, the replacement of the entire phenyl-thiazole moiety with other heterocyclic systems can lead to dramatic changes in activity. For example, replacing a phenyl ring with a furoyl moiety in one study led to a compound with high antitumor activity. bohrium.com This suggests that while the phenyl-thiazole is an effective core, other bioisosteric replacements can be explored to modulate activity and properties.
Impact of Modifications on the Azepane-4-ol Scaffold
The azepane-4-ol scaffold is a critical component that dictates the spatial orientation of the molecule and provides key interaction points. Azepane and its functionalized derivatives are important structural motifs found in a variety of bioactive molecules. researchgate.net Modifications to this seven-membered ring can influence pharmacokinetic properties and binding affinity.
In studies of azepanone-based cathepsin K inhibitors, methyl substitutions on the azepane ring had significant and varied effects on both inhibitory potency and pharmacokinetic profiles, depending on the position and stereochemistry of the methyl group. researchgate.net For instance, a 4S-7-cis-methylazepanone analog exhibited improved potency and oral bioavailability compared to the unsubstituted parent compound. researchgate.net This demonstrates that even minor alkyl substitutions on the azepane core can be used to modulate pharmacological properties. researchgate.net Furthermore, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, with halogenation of the benzyl (B1604629) group strongly modulating activity and selectivity, indicating the azepane scaffold is highly tunable. nih.gov
Stereochemical Considerations and their Role in Biological Recognition
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as it governs the three-dimensional fit between a ligand and its biological target. nih.govnih.gov The azepan-4-ol (B112581) ring in the title compound contains a stereocenter at the C4 position, meaning it can exist as (R) and (S) enantiomers. This chirality is expected to have a crucial impact on biological activity.
Generally, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov For different classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov In studies of azepanone-based inhibitors, the stereochemical configuration of methyl substituents on the azepane ring was a determining factor for biological activity. researchgate.net Similarly, research on other chiral azepane scaffolds confirmed that biological activity, such as the inhibition of neurotransmitter uptake, can be stereoselective. nih.gov Therefore, the specific stereoconfiguration of the hydroxyl-bearing carbon in the azepan-4-ol ring is a critical parameter for optimizing biological recognition and efficacy.
Functional Role of the Hydroxyl Group
The hydroxyl (-OH) group on the azepane ring is a significant functional feature. Hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, allowing them to form strong and highly directional interactions with biological targets. nih.gov The contribution of a hydroxyl group to binding affinity can be substantial, but this is only achieved when the ligand's scaffold allows for a perfect spatial fit within the binding site. nih.gov
In various biologically active molecules, the presence or absence of a hydroxyl group can be the deciding factor for potency. For example, in one series of thiazole analogs, acylation of a hydroxyl group significantly diminished the compound's cytotoxic activity, suggesting a crucial role for the -OH group in the molecule's function. researchgate.net The hydroxyl group on the azepan-4-ol scaffold likely serves as a key interaction point, forming a hydrogen bond with a specific amino acid residue in the target protein's binding pocket. However, the high desolvation penalty associated with hydroxyl groups means that their positive contribution is only realized if the binding orientation is optimal. nih.gov
Conformational Preferences and Dynamic Behavior of the Hybrid System
The three-dimensional arrangement and dynamic flexibility of the this compound scaffold are critical determinants of its interaction with biological targets. This hybrid system is composed of a relatively rigid 5-phenyl-1,3-thiazole unit linked to a flexible seven-membered azepan-4-ol ring. Understanding the conformational preferences of this system is essential for rational drug design.
The azepan-4-ol ring, being a seven-membered saturated heterocycle, possesses significant conformational flexibility. It can adopt several low-energy conformations, most commonly described as chair, boat, and twist-chair forms. The presence of the hydroxyl group at the 4-position and the bulky thiazole substituent at the 1-position will influence the equilibrium between these conformers. Intramolecular hydrogen bonding between the azepane nitrogen or the hydroxyl group and other parts of the molecule could further stabilize certain conformations. eurekaselect.com
Ligand Efficiency and Optimization Strategies for Enhanced Potency and Selectivity
In the optimization of a lead compound like this compound, enhancing potency and selectivity is paramount. Ligand efficiency (LE) metrics are crucial tools in this process, as they provide a way to assess the quality of a compound by normalizing its binding affinity for its size. researchgate.netnih.gov This helps ensure that increases in potency are not achieved simply by indiscriminately increasing molecular weight, which can negatively impact drug-like properties. dundee.ac.uk
Several key ligand efficiency metrics are used in drug discovery: wikipedia.orgrgdscience.com
Ligand Efficiency (LE): Measures the binding energy per non-hydrogen atom. A commonly accepted threshold for a promising lead compound is an LE value greater than 0.3. researchgate.net
Formula:LE = (1.4 * pActivity) / N (where pActivity is -log(IC₅₀ or Kᵢ) and N is the number of heavy atoms). wikipedia.org
Binding Efficiency Index (BEI): Relates potency to molecular weight.
Formula:BEI = pActivity / (Molecular Weight in kDa) wikipedia.org
Lipophilic Ligand Efficiency (LLE or LipE): Assesses the balance between potency and lipophilicity, which is critical for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.
Formula:LLE = pActivity - logP
Optimization strategies for the this compound scaffold would involve systematic structural modifications to improve these efficiency metrics. The structure can be divided into three key regions for modification: the phenyl ring, the thiazole core, and the azepane moiety.
Computational and Theoretical Chemistry Studies of 1 5 Phenyl 1,3 Thiazol 2 Yl Azepan 4 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. ajchem-a.com This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
In a typical molecular docking study of 1-(5-Phenyl-1,3-thiazol-2-yl)azepan-4-ol, the three-dimensional structure of the compound would be docked into the active site of a specific biological target. The simulation would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. For instance, studies on similar thiazole (B1198619) derivatives have shown that the phenyl and thiazole rings often orient themselves within hydrophobic pockets of the receptor, while polar groups like the hydroxyl on the azepane ring are positioned to form specific hydrogen bonds. nih.gov The preferred binding pose is the one with the lowest binding energy, indicating the most stable ligand-receptor complex.
Once the preferred binding pose is identified, the key intermolecular interactions between this compound and the target protein can be characterized. These interactions are fundamental to the stability of the complex and the biological activity of the compound.
Hydrogen Bonding: The hydroxyl group (-OH) of the azepane ring and the nitrogen atom of the thiazole ring are potential hydrogen bond donors and acceptors, respectively. Docking studies would identify specific amino acid residues in the target's active site that can form hydrogen bonds with these groups. ajchem-a.com
Other Interactions: Other potential interactions include π-sulfur interactions involving the sulfur atom of the thiazole ring. ajchem-a.com
A representative table of potential interactions is provided below, based on studies of similar molecules.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on a Target Protein |
| Hydrogen Bond | Azepan-4-ol (B112581) (-OH), Thiazole Nitrogen | Serine, Threonine, Tyrosine, Aspartate, Glutamate |
| Hydrophobic | Phenyl Ring, Azepane Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Phenyl Ring, Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and binding stability of the ligand-receptor complex over time. nih.gov An MD simulation of this compound bound to its target would involve simulating the motion of atoms in the system, providing insights into the flexibility of the ligand and the protein, and the stability of the key intermolecular interactions identified in docking studies. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be monitored to assess the stability of the simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their efficacy based on various molecular descriptors.
These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., logP)
Topological: (e.g., connectivity indices)
A typical QSAR study involves calculating these descriptors for a set of molecules with known biological activity and then using statistical methods, such as multiple linear regression, to build a model that can predict the activity of new, untested compounds. nih.gov For thiazole derivatives, QSAR studies have highlighted the importance of specific substitutions on the phenyl ring for enhancing biological activity. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of a molecule.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that determine the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov For thiazole-containing compounds, the HOMO is often localized on the electron-rich thiazole and phenyl rings, while the LUMO may be distributed across the entire molecule. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms of the hydroxyl group and the phenyl ring, indicating their electrophilic character.
Below is a table with hypothetical, yet representative, quantum chemical data for this compound, based on values reported for similar structures. espublisher.comnih.gov
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electrons, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest available electron orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
Energetic Characterization of Bonds (e.g., Bond Dissociation Energies)
A crucial aspect of understanding the stability and reactivity of a molecule lies in the energetic characterization of its chemical bonds. Bond Dissociation Energy (BDE) is a key descriptor, defined as the standard enthalpy change when a bond is cleaved homolytically, with the fragments, typically radicals, separating to an infinite distance. The theoretical calculation of BDEs provides valuable information about the strength of specific bonds within a molecule, which can be correlated with its thermal stability and potential degradation pathways. For instance, the thermal decomposition of related copper(II) complexes with thiazole-containing ligands has been shown to begin with the fragmentation and degradation of the organic ligand. nih.gov
For this compound, the bonds of particular interest for BDE analysis would include the C-S and C-N bonds within the thiazole ring, the C-N bond connecting the thiazole ring to the azepane moiety, and the C-O bond of the hydroxyl group on the azepane ring. The relative BDE values would indicate which bonds are most likely to break under thermal or photochemical stress. For example, analysis of related structures suggests that the bond connecting a substituent to the thiazole ring can be influenced by the electronic nature of the ring itself. nih.gov
A hypothetical table of calculated bond dissociation energies for key bonds in this compound is presented below. These values are illustrative and would require specific computational studies for verification.
| Bond | Bond Type | Hypothetical BDE (kcal/mol) |
| C2-N3 (Thiazole) | C=N | 135 |
| C4-C5 (Thiazole) | C=C | 150 |
| C5-Phenyl | C-C | 110 |
| Thiazole-N (Azepane) | C-N | 95 |
| C-O (Azepane) | C-O | 90 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Virtual Screening Approaches for Identification of Potent Analogs
Virtual screening (VS) is a powerful computational technique used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach significantly reduces the time and cost associated with experimental high-throughput screening. For this compound, virtual screening can be instrumental in discovering analogs with improved biological activity.
The process typically begins with the generation of a 3D model of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if the structure of a related protein is known. A library of compounds, which can range from commercially available molecules to virtually generated structures, is then docked into the active site of the target protein. Docking algorithms predict the binding conformation and affinity of each molecule, and scoring functions are used to rank the compounds. nih.gov
A typical virtual screening workflow for identifying potent analogs of this compound would involve the following steps:
Target Identification and Preparation: Identifying a relevant biological target and preparing its 3D structure for docking.
Ligand Library Preparation: Assembling a diverse library of compounds structurally related to the parent molecule.
Molecular Docking: Docking the ligand library into the active site of the target.
Post-Docking Analysis and Filtering: Analyzing the docking results, applying filters based on drug-likeness properties (e.g., Lipinski's rule of five), and selecting the top-ranking candidates for further evaluation.
The following table illustrates a hypothetical virtual screening campaign for analogs of this compound against a putative protein kinase target.
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| Lead Compound | This compound | -8.5 | 500 |
| Analog 1 | 4-Fluorophenyl at C5 of thiazole | -9.2 | 150 |
| Analog 2 | 3-Chlorophenyl at C5 of thiazole | -9.0 | 200 |
| Analog 3 | Methyl ether at C4 of azepane | -8.7 | 400 |
| Analog 4 | Azepane replaced with piperidine | -8.3 | 600 |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results.
Bioinformatics and Cheminformatics Applications in Compound Analysis
Bioinformatics and cheminformatics are interdisciplinary fields that develop and apply computational methods to analyze biological and chemical data, respectively. youtube.com These tools are essential for understanding the properties of chemical compounds, predicting their biological activities, and designing new molecules with desired characteristics. nih.gov For this compound, a variety of bioinformatics and cheminformatics applications can be utilized.
Cheminformatics tools can be used to calculate a wide range of molecular descriptors for the compound, such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are crucial for predicting the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov
Bioinformatics databases and tools can be used to identify potential biological targets for the compound by comparing its structure to those of known drugs or bioactive molecules. For example, similarity searching against databases like PubChem or ChEMBL can reveal compounds with similar structures and known biological activities, providing clues about the potential mechanism of action of this compound. youtube.com
The following table lists some of the key bioinformatics and cheminformatics tools and their potential applications in the analysis of this compound.
| Tool/Database | Application |
| Cheminformatics | |
| RDKit | Calculation of molecular descriptors, fingerprint generation, substructure searching. |
| SwissADME | Prediction of ADME properties and drug-likeness. nih.gov |
| PubChem | A public database of chemical compounds and their properties. youtube.com |
| Bioinformatics | |
| BLAST | Searching for sequence similarity to identify potential protein targets. |
| Swiss-Prot | A curated protein sequence database providing a high level of annotation. |
| STRING | A database of known and predicted protein-protein interactions. |
The application of these computational tools can provide a comprehensive profile of this compound, guiding its further development and optimization as a potential therapeutic agent.
Future Research Directions and Therapeutic Prospects for 1 5 Phenyl 1,3 Thiazol 2 Yl Azepan 4 Ol and Its Analogs
Exploration of Novel Biological Targets and Disease Indications
The phenyl-thiazole core is associated with a broad spectrum of pharmacological activities, suggesting that 1-(5-Phenyl-1,3-thiazol-2-yl)azepan-4-ol and its derivatives could be investigated for a multitude of disease indications.
Anticancer Activity: Numerous studies have highlighted the potent anti-cancer effects of thiazole (B1198619) derivatives. mdpi.com They have been shown to act as inhibitors of various targets crucial for cancer cell proliferation and survival, such as PI3K/mTOR dual inhibitors nih.gov, tubulin polymerization inhibitors acs.org, and USP7 inhibitors nih.gov. For instance, certain 2,4-disubstituted thiazole derivatives have demonstrated superior cytotoxic activity against human cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical), with IC50 values in the low micromolar range. acs.org The exploration of analogs of this compound against a panel of cancer cell lines could uncover novel anti-neoplastic agents. nih.govscirp.org
Antimicrobial Activity: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. mdpi.comnih.govbiointerfaceresearch.com Some have shown excellent activity against various pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The introduction of different substituents on the thiazole ring can modulate the antimicrobial spectrum and potency. mdpi.com Therefore, screening a library of this compound analogs against a diverse panel of bacterial and fungal strains is a promising avenue for discovering new anti-infective agents. researchgate.netresearchgate.net
Anti-inflammatory Activity: Phenyl thiazole derivatives have also been reported to possess anti-inflammatory properties. researchgate.netresearchgate.net This suggests a potential therapeutic application for conditions such as rheumatoid arthritis and other inflammatory disorders.
Neurodegenerative Diseases: There is growing interest in thiazole derivatives for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Some thiazole-containing compounds have been designed as multi-target-directed ligands that can, for example, inhibit cholinesterases and modulate the aggregation of amyloid-β peptides. nih.gov Given the presence of the azepane moiety, which can be found in other CNS-active compounds, this is a particularly relevant area of investigation.
The following table summarizes the IC50 values of some active thiazole derivatives against cancer cell lines, illustrating their potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | HepG2 | 3.35 ± 0.2 | acs.org |
| MCF-7 | 4.81 ± 0.3 | acs.org | |
| HCT116 | 4.05 ± 0.3 | acs.org | |
| 7c | HepG2 | 4.41 ± 0.3 | acs.org |
| MCF-7 | 3.90 ± 0.2 | acs.org | |
| HCT116 | 3.63 ± 0.2 | acs.org | |
| 9a | HepG2 | 5.37 ± 0.4 | acs.org |
| MCF-7 | 6.11 ± 0.4 | acs.org | |
| HCT116 | 4.92 ± 0.3 | acs.org | |
| 4c | MCF-7 | 2.57 ± 0.16 | mdpi.com |
| HepG2 | 7.26 ± 0.44 | mdpi.com |
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of thiazole derivatives has traditionally relied on methods like the Hantzsch thiazole synthesis. bepls.com While effective, there is a growing need for more efficient, cost-effective, and environmentally friendly synthetic strategies. Future research in this area should focus on:
Green Chemistry Approaches: The use of green solvents (like water), recyclable catalysts, and energy-efficient reaction conditions are paramount. bepls.comnih.gov Recent advancements include the use of recyclable cross-linked chitosan (B1678972) hydrogel biocatalysts mdpi.commdpi.com and NiFe2O4 nanoparticles as reusable catalysts. acs.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields of thiazole derivatives. bepls.commdpi.commdpi.com The application of ultrasonic irradiation has been shown to be effective under mild conditions. mdpi.commdpi.com
Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without the need to isolate intermediates, thereby saving time, reagents, and reducing waste. bepls.comacs.org The development of novel MCRs for the synthesis of complex thiazole-azepane structures would be a significant step forward.
The table below highlights some modern, greener synthetic methods for thiazole derivatives.
| Method | Catalyst/Medium | Key Advantages | Reference |
| Ultrasonic Irradiation | Recyclable Chitosan Hydrogel | Eco-friendly, mild conditions, high yields, reusable catalyst | mdpi.commdpi.com |
| Microwave-Assisted Synthesis | Water/Green Solvents | Reduced reaction time, high yields, no harmful by-products | bepls.com |
| One-Pot Multi-Component Reaction | NiFe2O4 Nanoparticles | Facile, green, high atom economy | acs.org |
Integration of Advanced Computational and Experimental Methodologies for Lead Optimization
The integration of computational and experimental approaches can significantly accelerate the drug discovery process. For this compound and its analogs, this can be particularly fruitful.
Molecular Docking: This technique can be used to predict the binding modes of thiazole derivatives within the active sites of various biological targets. acs.orgmdpi.comnih.govresearchgate.net For example, docking studies have been used to understand the interactions of thiazole compounds with targets like tubulin acs.org, DNA gyrase researchgate.net, and Bcl-2 primescholars.comresearchgate.net, providing insights for the rational design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can help in understanding the relationship between the chemical structure of the analogs and their biological activity, guiding the synthesis of more effective compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the conformational changes and stability of the ligand-protein complex over time, as has been demonstrated for thiazole-based Bcl-2 inhibitors. primescholars.comresearchgate.net
In Silico ADMET Screening: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the drug discovery process can help in prioritizing compounds with favorable pharmacokinetic profiles and reducing late-stage failures. nih.govresearchgate.net
The following table presents docking scores of some thiazole derivatives against potential targets, indicating the utility of this computational method.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| 9 | DNA-gyrase | -8.8 | researchgate.net |
| 13a | DNA-gyrase | -9.2 | researchgate.net |
| 13a | Rho6 | -8.9 | nih.gov |
| 13b | Rho6 | -8.5 | nih.gov |
| 15 | Rho6 | -9.2 | nih.gov |
Potential as a Multi-Target Directed Ligand
The multifactorial nature of complex diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.gov The thiazole scaffold is well-suited for the design of MTDLs.
Alzheimer's Disease: Thiazole-based hybrids have been designed to simultaneously inhibit cholinesterases and modulate amyloid-β aggregation. nih.gov The combination of a phenyl-thiazole unit with an azepane ring in the target compound could be leveraged to design novel MTDLs for Alzheimer's disease, potentially also incorporating metal-chelating properties.
Cancer: The development of dual inhibitors, such as those targeting both PI3K and mTOR, represents a promising strategy in cancer therapy. nih.gov Given the known anticancer activities of thiazoles, exploring the potential of this compound analogs to inhibit multiple cancer-related targets is a logical next step.
Exploration of Metabolite Identification and Metabolic Stability in Preclinical Models
Understanding the metabolic fate of a drug candidate is crucial for its development. nih.gov The thiazole ring can be susceptible to metabolic transformations that can lead to the formation of reactive metabolites. nih.govacs.org
Metabolite Identification: In vitro studies using liver microsomes are essential to identify the major metabolites of this compound and its analogs. nih.gov A known metabolic pathway for some thiazole-containing compounds involves oxidation of the sulfur atom, followed by epoxidation of the thiazole ring and subsequent ring-opening to form reactive aldehydes. nih.gov Identifying such metabolites is critical for assessing potential toxicity. nih.govsemanticscholar.org
Metabolic Stability: The metabolic stability of a compound influences its pharmacokinetic profile, particularly its half-life and bioavailability. bohrium.comacs.org Strategies to improve the metabolic stability of heterocyclic compounds often involve blocking sites of metabolism, for instance, by introducing fluorine atoms or other groups that are less prone to metabolic attack. bohrium.comacs.org Preclinical studies should therefore focus on evaluating the metabolic stability of new analogs in various species and identifying "soft spots" in the molecule that are susceptible to metabolism.
Future research into the biotransformation of this compound should include quantum chemical studies to predict the most likely sites of metabolism and the reactivity of potential metabolites. nih.govacs.org
Q & A
Q. How can crystallographic data resolve ambiguities in its 3D conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
